BMS-303141, chemically known as 3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide, is a potent and selective allosteric inhibitor of ATP citrate lyase (ACLY). [, , , ] It is widely employed in scientific research to investigate the role of ACLY in various cellular processes, particularly in the context of metabolic diseases, cancer, and immune responses.
BMS-303141, also known as 3,5-dichloro-2-hydroxy-N-(4-methoxy[1,1'-biphenyl]-3-yl)-benzenesulfonamide, is a potent inhibitor of ATP-citrate lyase, an enzyme critical for lipid metabolism. It is classified as a small molecule compound with the Chemical Abstracts Service Registry Number 943962-47-8. BMS-303141 is primarily utilized in research related to metabolic disorders such as dyslipidemia and obesity due to its role in inhibiting lipid synthesis.
BMS-303141 can be synthesized through a multi-step organic synthesis process that typically involves the following stages:
The purity of BMS-303141 is typically ≥98%, and it is supplied as a crystalline solid, which can be stored at -20°C for extended periods .
BMS-303141 primarily acts as an inhibitor of ATP-citrate lyase by binding to its active site, thus preventing the conversion of citrate into acetyl-CoA. This inhibition has been quantified with an IC50 value of approximately 0.13 µM, indicating its potency in cellular systems .
In HepG2 cells, it has been shown to inhibit total lipid synthesis with an IC50 value of 8 µM without exhibiting cytotoxic effects up to concentrations of 50 µM . The compound's mechanism involves competitive inhibition where it competes with citrate for binding at the enzyme's active site.
BMS-303141 inhibits ATP-citrate lyase by binding to its active site, thereby blocking the conversion of citrate into acetyl-CoA. This process is crucial for de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—which is especially relevant in conditions such as obesity and hyperlipidemia.
Research indicates that administration of BMS-303141 leads to significant reductions in plasma triglycerides (20-30%) and glucose levels (30-50%) in high-fat diet-induced mouse models . Additionally, it has been observed to alleviate inflammation and tissue injury in septic conditions by modulating cytokine levels and reducing immune cell infiltration .
BMS-303141 is characterized as follows:
The compound has been reported to be stable for at least four years when stored appropriately. Its stability profile suggests minimal degradation under standard laboratory conditions .
BMS-303141 has significant scientific applications primarily due to its role as an ATP-citrate lyase inhibitor:
ATP-citrate lyase (ACL or ACLY) is a cytosolic homotetrameric enzyme (each subunit: 1101 amino acids) that catalyzes the Mg-ATP-dependent conversion of citrate into acetyl-coenzyme A (acetyl-CoA) and oxaloacetate. This reaction bridges mitochondrial energy metabolism with cytosolic biosynthetic pathways:
Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi
Acetyl-CoA serves as the essential building block for:
ACL's structure includes five functional domains:
Pathway | Key Products | Biological Impact |
---|---|---|
Fatty Acid Synthesis | Palmitate, phospholipids | Membrane biogenesis, lipid storage |
Cholesterol Synthesis | Cholesterol, sterols | Cell membrane integrity, hormone synthesis |
Protein Acetylation | Acetylated histones (e.g., H3K9/K14) | Epigenetic regulation of gene transcription |
Isoprenoid Synthesis | Geranylgeranyl pyrophosphate | Protein prenylation, cell signaling |
ACL activity is upregulated by growth factor signaling (e.g., IGF-1/PI3K/AKT), which phosphorylates and activates the enzyme, directly linking cellular proliferation signals to metabolic reprogramming [5] [8].
ACL is overexpressed or hyperactivated in diverse pathological states:
Correlates with poor prognosis in non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) [8] [10].
Metabolic Syndromes:
Hyperlipidemia: Hepatic ACL hyperactivity elevates plasma triglycerides and cholesterol [2] [9].
Table 2: Disease Associations of ACL Dysregulation
Disease Category | Key Pathogenic Mechanisms | Clinical Correlation |
---|---|---|
Hepatocellular Carcinoma | ↑ ACL expression → enhanced lipogenesis & histone acetylation | Reduced patient survival; metastasis promotion |
Breast Cancer | mTORC2-ACLY axis activation → lipid-dependent signaling | Resistance to therapeutics; poor differentiation |
Obesity Nephropathy | Renal ELA → tubulointerstitial fibrosis & inflammation | Albuminuria, reduced glomerular filtration rate |
Lung Adenocarcinoma | ACLY/CUL3-KLHL25 dysregulation → impaired ubiquitination | Advanced tumor stage & metastasis |
ACL inhibition offers a "dual-pathway" strategy against metabolic and neoplastic diseases by:
BMS-303141 exemplifies a pharmacologic ACL inhibitor with:
Inhibitor | Chemical Class | Key Features | Therapeutic Focus |
---|---|---|---|
BMS-303141 | Sulfonamide | Cell-permeable; IC₅₀ = 0.13 μM; oral bioavailability = 55% | Cancer, obesity nephropathy |
SB-204990 | Citrate analog | Tumor growth arrest; induces differentiation | Oncotherapy |
Bempedoic acid (ETC-1002) | Dicarboxylic acid | Prodrug; FDA-approved for hypercholesterolemia | Cardiovascular disease |
NDI-091143 | Macrocyclic | High binding affinity; preclinical development | Oncology |
BMS-303141 docks into ACL’s citrate-binding site (Ser343–Thr348 loop) with higher affinity than SB-204990, ETC-1002, or NDI-091143, as demonstrated by AutoDock Vina simulations [4] [10]. This molecular interaction disrupts citrate cleavage, making it a structurally optimized intervention against ACL-dependent pathologies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7